N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
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Overview
Description
“N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . It has a molecular weight of 241.27 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12FN3/c1-9-6-7-18-12(8-9)17-13(14(18)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3 .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.27 . It is a powder at room temperature .Scientific Research Applications
Antihistaminic Activity
Research conducted in the mid-1980s explored the antihistaminic properties of related compounds, focusing on their synthesis and in vivo antihistamine activity. This study provided foundational knowledge on the structure-activity relationships within this chemical class, indicating potential applications in allergy and immune response modulation (Janssens et al., 1985).
Neurodegenerative Disorders Imaging
Another application area is the synthesis and evaluation of imidazo[1,2-a]pyridines for imaging the peripheral benzodiazepine receptor using positron emission tomography (PET). This research highlights the potential use of such compounds in studying neurodegenerative disorders, providing insights into the distribution and density of peripheral benzodiazepine receptors in the brain (Fookes et al., 2008).
Gastric Acid Secretion Inhibition
A novel potassium-competitive acid blocker based on the imidazo[1,2-a]pyridine structure was investigated for its effect on gastric acid secretion. The study suggests a more potent and longer-lasting inhibitory effect on histamine-stimulated gastric acid secretion compared to lansoprazole, a commonly used proton pump inhibitor. This research indicates the potential for developing new treatments for acid-related diseases (Hori et al., 2011).
Anticancer Activity
Selenylated imidazo[1,2-a]pyridines were designed and synthesized with a focus on breast cancer chemotherapy. The study found that these compounds showed high cytotoxicity for MCF-7 cells and induced cell death by apoptosis, suggesting their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-11-12-26-19(13-15)24-21(17-7-9-18(23)10-8-17)22(26)25-20(27)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKXTSCIPVEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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